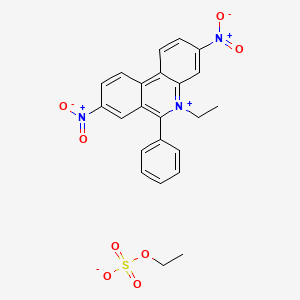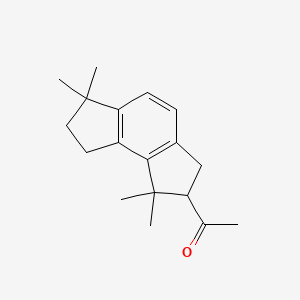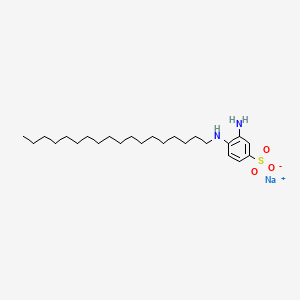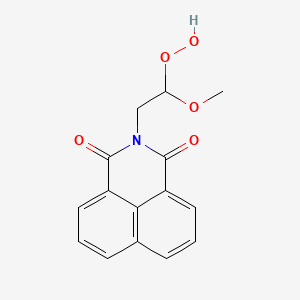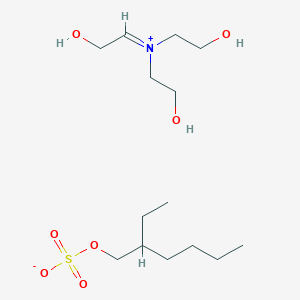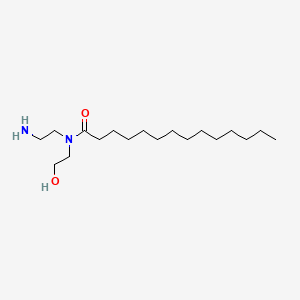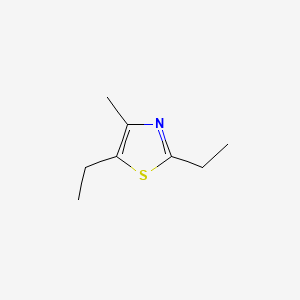
2,5-Diethyl-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-4-methylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. It is characterized by a thiazole ring substituted at positions 2, 4, and 5 with ethyl and methyl groups. This compound is known for its green and nutty taste and has been detected in various natural sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-4-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a brominating agent like N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2,5-Diethyl-4-methylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 2,5-Diethyl-4-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, thiazole derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspases . The compound may also modulate cell signaling pathways and induce oxidative stress, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole: Known for its role in inducing apoptosis in leukemia cells.
2,4-Dimethylthiazole: Another thiazole derivative with potential biological activities.
2,5-Dimethylthiazole: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
2,5-Diethyl-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its green and nutty taste makes it valuable in the flavor industry, while its potential therapeutic applications are of interest in medical research .
Properties
CAS No. |
41981-71-9 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2,5-diethyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
InChI Key |
AEVBKBWVXISVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)CC)C |
melting_point |
87 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



